molecular formula C16H13F3N2O2S B2418831 1-(2-naphthylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 439112-04-6

1-(2-naphthylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B2418831
CAS No.: 439112-04-6
M. Wt: 354.35
InChI Key: YCOROBPEQMAGOW-UHFFFAOYSA-N
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Description

1-(2-naphthylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a useful research compound. Its molecular formula is C16H13F3N2O2S and its molecular weight is 354.35. The purity is usually 95%.
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Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-5-(trifluoromethyl)-2,3-dihydro-1,4-diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S/c17-16(18,19)15-7-9-21(10-8-20-15)24(22,23)14-6-5-12-3-1-2-4-13(12)11-14/h1-7,9,11H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOROBPEQMAGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=CC(=N1)C(F)(F)F)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-naphthylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-naphthylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is C16H13F3N2O2S. The compound features a naphthyl sulfonyl group and a trifluoromethyl group, which may influence its pharmacological properties.

PropertyValue
Molecular Weight360.35 g/mol
Melting PointNot specified
SolubilityNot specified
CAS Number439112-04-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in neurological processes. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially improving bioavailability.

Therapeutic Applications

Research indicates that compounds similar to 1-(2-naphthylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine exhibit neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Neuroprotective Effects : A study demonstrated that diazepine derivatives possess neuroprotective effects against oxidative stress in neuronal cells. This could be relevant for understanding the protective mechanisms of 1-(2-naphthylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine .
  • Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .
  • Antidepressant Activity : Research into related diazepines has indicated potential antidepressant effects through modulation of monoamine levels in the brain. This activity may be mediated via inhibition of monoamine oxidase (MAO) enzymes .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionProtection against oxidative stress
Cholinesterase InhibitionIncreased acetylcholine levels
Antidepressant ActivityModulation of monoamines

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